molecular formula C11H9ClN2O B1416893 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152508-67-2

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1416893
CAS No.: 1152508-67-2
M. Wt: 220.65 g/mol
InChI Key: RIASWQQOKKVJJH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 1, and an aldehyde functional group at position 2. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules due to the reactivity of the aldehyde group, which enables further functionalization . Its structural framework is shared with several analogs, which differ in substituents at positions 1, 3, and 5, leading to variations in physicochemical properties and biological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-6-8(7-15)11(13-14)9-4-2-3-5-10(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIASWQQOKKVJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Substituted Pyrazole-3-carbaldehydes

  • Reaction: Appropriate alcohol in dry \$$CH2Cl2\$$ reacts with pyridinium chlorochromate (PCC).
  • Conditions: The reaction mixture is stirred at room temperature for 8 hours.
  • Purification: The mixture is passed through a silica gel band, eluting with hexanes-EtOAc (85:15 v/v).
  • Yield: 55-57% yield of substituted 3-pyrazolecarbaldehydes is achieved.

Synthesis of 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde

  • Reactants: 3-hydroxyacetophenone and phenylhydrazine are mixed with a drop of concentrated hydrochloric acid (HCl).
  • Microwave Irradiation: The mixture is subjected to microwave irradiation at 450W in batches of 5 seconds for 2 minutes with ethanol as a solvent.
  • Vilsmeier-Haack Reaction: The resulting solid is dissolved in excess dimethylformamide (DMF) in an ice bath, followed by the addition of phosphorus oxychloride (\$$POCl_3\$$) while maintaining the temperature at 8-10°C.
  • Heating and Hydrolysis: The reaction mixture is brought to room temperature and heated at 80°C for 1 hour, then hydrolyzed with distilled water to yield a white solid.
  • Purification: The solid is washed with water, filtered, dried, and recrystallized with ethanol.
  • Yield: A 72% yield is achieved.

Copper(II) Ions Mediated Crystal Formation of 3-(3-hydroxy phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound 2 is dissolved in 70% ethanol, followed by the addition of 0.1 M copper sulfate solution.
  • This solution is heated for 5 to 10 minutes until it becomes clear.
  • After cooling to room temperature and filtering, the filtrate is left in a dark chamber overnight to allow crystal formation.

Spectroscopic Data

  • IR Spectroscopy: The IR spectrum shows a stretching band at 3129 \$$cm^{-1}\$$ for the phenolic –OH group. The C–H aldehyde stretch is observed at 2887 \$$cm^{-1}\$$, and the carbonyl stretching frequency for the aldehyde group is at 1661 \$$cm^{-1}\$$. The C=N, C–N, and N–N stretching frequencies in the pyrazole ring are observed at 1597 \$$cm^{-1}\$$, 1508 \$$cm^{-1}\$$, and 1215 \$$cm^{-1}\$$, respectively.
  • \$$^1H\$$ NMR Spectroscopy: The \$$^1H\$$ NMR spectrum (500 MHz, \$$CDCl_3\$$) shows a singlet at δ 6.90 ppm for one proton of C–H of the aromatic ring adjacent to phenolic –OH. Peaks from δ 7.29–7.36 ppm are an overlap of one triplet and a doublet for aryl C–H protons from the phenolic ring. Two aromatic protons from the other phenyl ring show a doublet at δ 7.98 ppm. The peak at δ 7.58 ppm is attributed to two aromatic protons of the phenyl ring, and the proton at the para position of the phenyl ring is observed at δ 7.43 ppm. A singlet is observed at δ 9.29 ppm for pyrazolic CH, a singlet at δ 9.65 ppm for NH of the pyrazole ring, and a singlet at δ 9.98 ppm for one proton of the aldehyde group.

Crystallographic Data

Compound code 2
CCDC number 1899454
Molecular formula \$$C{16}H{14}N2O3\$$
Molecular weight 282.29
Crystal system Monoclinic
Space group I 2/a
a (Å) 22.1406(14)
b (Å) 3.8803(3)
c (Å) 31.682(2)
α (°) 90
β (°) 90.191(7)
γ (°) 90
V (Å3) 2721.8(3)
Z 8
Dcalc (g cm–3) 1.378
μ (mm–1) 0.097
F (000) 1184
Reflections collected 11094
Independent reflections 3096
Rint 0.0551
Parameters 199
R1, wR2 [I> 2σ(I)]a 0.0529, 0.1141
R1, wR2 (all data)a 0.0994, 0.1383
GOFb 1.014
Δρmin, Δρmax (e Å–3) 0.244, –0.223
aR = ∑ Fo Fc /∑ Fo ; wR2 = {∑[w(Fo2 – Fc2)2]/∑[w(Fo2)2]}1/2. bS = {∑[(Fo2 – Fc2)2]/(n/p)}1/2 where n is the number of reflections and p is the total number of parameters refined.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. The compound exhibits significant inhibitory effects against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

In Vitro Antimicrobial Evaluation:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • Escherichia coli : MIC = 25 µg/ml
    • Staphylococcus aureus : MIC = 15 µg/ml
    • Candida albicans : MIC = 30 µg/ml

These results indicate that the compound possesses promising antimicrobial activity, potentially useful in treating infections caused by resistant strains .

Anti-diabetic Potential

The compound has been investigated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can lead to lower blood sugar levels, making it a potential therapeutic agent for managing diabetes.

Case Study:
In a study involving various pyrazole derivatives, this compound showed an IC50 value of 20 µM against α-amylase, indicating effective inhibition compared to standard drugs .

Fungicidal Properties

The compound has shown potential as a fungicide due to its structural properties that allow interaction with fungal enzymes. The synthesis of related compounds has been linked to significant fungicidal activity against phytopathogenic fungi.

Fungicidal Activity Evaluation:

  • Tested Fungal Strains :
    • Fusarium oxysporum : Effective concentration leading to >90% inhibition.
    • Botrytis cinerea : Significant growth reduction observed at concentrations as low as 50 µg/ml.

These findings suggest that derivatives of this compound could be developed into effective agricultural fungicides, contributing to crop protection strategies .

Photochromic Materials

Research indicates that pyrazole derivatives can exhibit photochromic behavior, which is valuable in developing smart materials that change color upon exposure to light.

Synthesis and Characterization:
The synthesis of related compounds has been achieved through Vilsmeier-Haack reactions, resulting in materials that demonstrate reversible color changes under UV light exposure. Such properties are beneficial for applications in sensors and optical devices .

Synthesis Overview

The synthesis of this compound typically involves:

  • Vilsmeier-Haack Reaction : This method introduces the aldehyde group at the 4-position of the pyrazole ring.
  • Cyclization Reactions : These reactions are essential for forming the pyrazole structure from appropriate precursors.

The compound can be synthesized with yields typically around 80%, showcasing its accessibility for further research and application development .

Data Summary Table

Application AreaActivity/PropertyMIC/IC50 Values
AntimicrobialEffective against E. coli25 µg/ml
Effective against S. aureus15 µg/ml
Effective against C. albicans30 µg/ml
Anti-diabeticα-Amylase inhibitionIC50 = 20 µM
FungicidalEffective against Fusarium oxysporum>90% inhibition
Effective against Botrytis cinerea50 µg/ml
Material SciencePhotochromic behaviorReversible color change

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazole core allows extensive structural diversification. Key analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Functional Groups
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 2-Chlorophenyl Methyl H Aldehyde (C4)
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-Chloro-4-fluorophenyl 4-Methoxyphenyl H Aldehyde, Methoxy
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl 3-Chlorophenylsulfanyl Aldehyde, Sulfur, CF3
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 4-Chlorophenoxy Aldehyde, Phenoxy
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Phenyl Methyl 4-Methylphenoxy Aldehyde, Oxime, Thiazole
Key Observations:
  • Electron-Donating Groups (EDGs): Methoxy groups (e.g., in ) increase solubility via polarity but may reduce membrane permeability.
  • Heterocyclic Additions: Thiazole and oxime moieties (e.g., ) introduce hydrogen-bonding sites, influencing target specificity.

Table 2: Pharmacological Activities of Selected Pyrazole Derivatives

Compound Activity Type Target/Mechanism Reference
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Antimicrobial Microbial enzyme inhibition Rai et al., 2008
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Cannabinoid CB1 antagonism CB1 receptor (IC50 = 0.139 nM) Srivastava et al., 2008
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Enzyme inhibition (hypothesized) Glycogen phosphorylase docking Docking studies
Key Observations:
  • Antimicrobial Activity: The 4-chlorophenoxy group in correlates with antimicrobial efficacy, likely due to enhanced membrane penetration.
  • Receptor Antagonism: Carboxamide derivatives (e.g., ) exhibit high CB1 receptor affinity, whereas aldehyde-containing analogs like the target compound are typically intermediates rather than end-stage drugs.
  • Enzyme Interactions: Sulfur and CF3 groups in may improve allosteric enzyme inhibition, as suggested by docking studies in glycogen phosphorylase complexes .

Crystallographic and Conformational Insights

Single-crystal X-ray studies (e.g., ) reveal:

  • Bond Lengths and Angles: The pyrazole ring maintains planarity, with C–C bond lengths averaging 1.39–1.42 Å.
  • Packing Interactions: Chlorine and sulfur atoms participate in halogen bonding and van der Waals interactions, stabilizing crystal lattices.

Biological Activity

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, leading to the formation of various derivatives through oxidation, reduction, and substitution reactions. The compound's structure features a pyrazole ring, which is known for its pharmacological relevance.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It may act as an inhibitor of enzymes or modulate receptor activities, influencing various biological pathways. For instance, it has been noted for its role in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are crucial in neurodegenerative diseases like Alzheimer's .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : The compound serves as an intermediate in synthesizing anticonvulsant agents, showing promise in managing seizure disorders.
  • Analgesic Properties : Its derivatives have been evaluated for pain-relieving effects, contributing to the development of new analgesics.
  • Neuroprotective Effects : By inhibiting AChE and MAO-B, the compound may help protect neuronal cells from degeneration .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives related to this compound:

StudyCompoundActivityIC50 Value
Xia et al. (2022)N-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene) methanamineAChE InhibitionpIC50 = 4.2
Fan et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivativesCytotoxicity against A549 cellsIC50 = 0.39 µM
Li et al. (2022)Novel pyrazole derivativesAurora-A kinase inhibitionIC50 = 0.16 µM

These studies highlight the compound's potential as a therapeutic agent across various conditions, particularly in neurodegenerative diseases and cancer.

Q & A

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and what catalytic systems are optimal?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a chlorinated pyrazole precursor (e.g., 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde) with 2-chlorophenol derivatives under basic conditions. Potassium carbonate (K₂CO₃) is frequently used as a catalyst to facilitate aryloxy substitution at the pyrazole ring . Alternative routes may employ formaldehyde under alkaline conditions for formylation . Reaction yields depend on solvent polarity, temperature (often 60–80°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrazole ring protons at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Single-crystal studies reveal planarity of the pyrazole ring and bond angles critical for reactivity. For example, the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.1016 Å, b = 7.5298 Å, c = 22.1242 Å, and β = 93.908° has been reported for analogous compounds .
  • FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ confirm the presence of the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for pyrazole-4-carbaldehyde derivatives?

Discrepancies in yields (e.g., 40–85%) arise from variations in substrate purity, solvent selection, and catalyst loading. For example, polar aprotic solvents like DMF may improve solubility of aromatic intermediates but can also promote side reactions. Methodological adjustments include:

  • Design of Experiments (DoE) : Systematic optimization of temperature, solvent, and catalyst ratios .
  • In Situ Monitoring : Using HPLC or GC-MS to track intermediate formation and identify bottlenecks .
  • Controlled Water Exclusion : Moisture-sensitive reactions (e.g., formylation) require anhydrous conditions to prevent hydrolysis .

Q. What strategies enhance the electrophilicity of the aldehyde group for nucleophilic additions in drug discovery?

The aldehyde moiety is pivotal for forming Schiff bases or oxime derivatives. Reactivity can be modulated via:

  • Electron-Withdrawing Substituents : The 2-chlorophenyl group increases electrophilicity by withdrawing electron density from the pyrazole ring .
  • Oxime Formation : Reaction with hydroxylamine derivatives under acidic conditions produces oximes, as demonstrated in studies of O-(4-chlorobenzoyl)oxime analogs .
  • Coordination with Lewis Acids : Catalysts like ZnCl₂ or BF₃·Et₂O accelerate nucleophilic attack by amines or thiols .

Q. How does crystal packing influence the compound’s stability and solubility in pharmacological assays?

X-ray data show that intermolecular hydrogen bonds between the aldehyde oxygen and adjacent pyrazole NH groups stabilize the crystal lattice, reducing solubility in non-polar solvents. Modifications such as:

  • Introduction of Alkoxy Groups : Replacing chlorine with methoxy at the phenyl ring improves aqueous solubility while maintaining bioactivity .
  • Salt Formation : Converting the aldehyde to a sodium bisulfite adduct enhances solubility for in vivo testing .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE due to potential skin/eye irritation. Store in anhydrous conditions at 2–8°C to prevent aldehyde oxidation .
  • Contradiction Management : Cross-validate synthetic protocols using multiple literature sources (e.g., vs. ) and prioritize peer-reviewed journals over vendor data.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

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